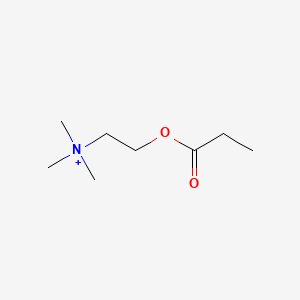

Propionylcholine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl(2-propanoyloxyethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2/c1-5-8(10)11-7-6-9(2,3)4/h5-7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQZRZCFJJZEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2365-13-1 (chloride), 2494-55-5 (iodide) | |

| Record name | Propionylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90964965 | |

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propionylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5072-54-8 | |

| Record name | Propionylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIONYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1RI05V6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propionylcholine Synthesis in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine is an ester of choline (B1196258) that, while structurally similar to the neurotransmitter acetylcholine (B1216132), is synthesized in smaller quantities in mammalian cells. Its production is intrinsically linked to the availability of propionyl-coenzyme A (propionyl-CoA), a key intermediate in cellular metabolism. This technical guide provides an in-depth overview of the this compound synthesis pathway, including the enzymes and substrates involved, their cellular localization, and the metabolic origins of its precursors. Furthermore, this guide details experimental protocols for the study of this compound synthesis and presents quantitative data to provide a physiological context for this metabolic route.

The this compound Synthesis Pathway

The synthesis of this compound in mammalian cells is catalyzed by the enzyme choline acetyltransferase (ChAT) , the same enzyme responsible for the synthesis of acetylcholine.[1] ChAT facilitates the transfer of an acyl group from a coenzyme A derivative to choline. While the primary substrate for ChAT is acetyl-CoA, the enzyme exhibits a degree of promiscuity and can also utilize propionyl-CoA, leading to the formation of this compound.[2][3]

The core reaction is as follows:

Propionyl-CoA + Choline → this compound + Coenzyme A

This reaction is dependent on the intracellular concentrations of both propionyl-CoA and choline.

Subcellular Localization

The synthesis of propionyl-CoA from its various precursors occurs predominantly within the mitochondria .[2][4] Choline acetyltransferase, however, is primarily located in the cytoplasm of cholinergic neurons, from where it is transported to nerve terminals.[5][6] This spatial separation implies that propionyl-CoA must be transported from the mitochondria to the cytoplasm to be available for this compound synthesis.

Quantitative Data

The synthesis of this compound is significantly less robust than that of acetylcholine, largely due to the lower intracellular concentrations of propionyl-CoA compared to acetyl-CoA and the kinetic properties of choline acetyltransferase.

| Parameter | Value | Cell/Tissue Type | Reference |

| Choline Acetyltransferase (ChAT) Kinetics | |||

| Km for Propionyl-CoA | 1.4 µM | Rat Brain | [3] |

| Vmax with Propionyl-CoA | Lower than with Acetyl-CoA | Rat Brain | [3] |

| Substrate Concentrations | |||

| Intracellular Propionyl-CoA | Highly variable, similar to succinyl-CoA | Murine Tissues | [7] |

| ~30-50% of the propionyl-CoA pool derived from isoleucine | Cancer Cell Lines | [8] | |

| Intracellular Choline | 100-400 µM | Various Cell Types | [9] |

| Plasma Choline | 7-20 µM | Human | [10] |

| Relative Production | |||

| This compound vs. Acetylcholine | 2-3% | Rat Colonic Epithelium | [2] |

Sources of Propionyl-CoA

The availability of propionyl-CoA is the rate-limiting factor for this compound synthesis. Propionyl-CoA is a crucial intermediate in the catabolism of several classes of molecules:

-

Odd-chain fatty acids: Beta-oxidation of fatty acids with an odd number of carbon atoms yields propionyl-CoA.

-

Amino acids: The degradation of the amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA.[11]

-

Cholesterol: The oxidation of the cholesterol side chain can also generate propionyl-CoA.[11]

Signaling and Physiological Relevance

This compound can act as an agonist at muscarinic acetylcholine receptors , similar to acetylcholine.[12] Its physiological role is not as well-defined as that of acetylcholine. In the colon, where it is produced by the surface epithelium, it is suggested to play a role in the communication between intestinal microbes and the host by modulating cholinergic signaling.[2] In the nervous system, its significance as a neurotransmitter is debated, with some studies suggesting it may act as a "false transmitter" or have a very limited role.[13]

Experimental Protocols

In Vitro this compound Synthesis Assay

This protocol describes a method to measure the synthesis of this compound from propionyl-CoA and choline using a cell lysate containing choline acetyltransferase.

a. Preparation of Cell Lysate:

-

Harvest mammalian cells known to express choline acetyltransferase (e.g., neuroblastoma cell lines or primary neurons).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Homogenize the cells on ice using a Dounce homogenizer or sonication.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cytosolic fraction with choline acetyltransferase.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

b. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

1 mM Choline Chloride

-

0.5 mM Propionyl-CoA

-

Cell lysate (50-100 µg of protein)

-

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d9-propionylcholine) for mass spectrometry analysis.

-

Centrifuge at high speed to precipitate proteins.

-

Collect the supernatant for this compound quantification.

Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.

a. Sample Preparation:

-

To the supernatant from the enzymatic reaction, add a suitable volume of water to adjust the solvent composition for optimal chromatographic separation.

-

Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

b. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like this compound.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous mobile phase.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor the transition of the precursor ion (m/z of this compound) to a specific product ion.

-

Internal Standard (d9-propionylcholine): Monitor the transition of the deuterated precursor ion to its corresponding product ion.

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximal signal intensity.

-

c. Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Diagrams

This compound Synthesis Pathway

Caption: Overview of the this compound synthesis pathway.

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound synthesis and quantification.

Regulation of Propionyl-CoA Metabolism

Caption: Metabolic fate of propionyl-CoA in mammalian cells.

References

- 1. Short-chain fatty acid synthesis in brain. Subcellular localization and changes during development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. babraham.ac.uk [babraham.ac.uk]

- 4. Choline acetyltransferase: a review with special reference to its cellular and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Choline Acetyltransferase: The Binding of Choline and Acetate [web.williams.edu]

- 6. escholarship.org [escholarship.org]

- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate binding and catalytic mechanism of human choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. shodexhplc.com [shodexhplc.com]

Propionylcholine's Interaction with Muscarinic and Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylcholine, a choline (B1196258) ester, serves as an agonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors. While it is structurally similar to the endogenous neurotransmitter acetylcholine, its pharmacological profile displays distinct characteristics. This technical guide provides an in-depth analysis of the interaction of this compound with both classes of cholinergic receptors, with a focus on its binding affinity, efficacy, and the downstream signaling pathways it elicits. Experimental protocols for key assays used to characterize these interactions are detailed, and quantitative data from available literature are presented. Notably, this compound appears to act as a full agonist, albeit with a lower affinity compared to acetylcholine, and predominantly exerts its effects through muscarinic receptors. A comprehensive understanding of these interactions is crucial for research into cholinergic signaling and the development of novel therapeutic agents.

Introduction

The cholinergic system, mediated by the neurotransmitter acetylcholine, is fundamental to a vast array of physiological processes in both the central and peripheral nervous systems. Acetylcholine's actions are transduced by two major classes of receptors: the G-protein coupled muscarinic receptors and the ligand-gated ion channel nicotinic receptors. This compound, an ester of choline and propionic acid, is a synthetic cholinergic agonist that has been utilized in research to probe the function of these receptors. Understanding the nuances of how this compound interacts with the various subtypes of muscarinic and nicotinic receptors is essential for elucidating the structure-activity relationships of cholinergic ligands and for the rational design of subtype-selective drugs. This guide aims to consolidate the current knowledge on this compound's receptor pharmacology, present the methodologies to study it, and visualize the complex signaling events it initiates.

Quantitative Data on this compound-Receptor Interactions

The following tables summarize the available quantitative data for the interaction of this compound with muscarinic and nicotinic receptors. It is important to note that comprehensive subtype-specific binding and efficacy data for this compound are not extensively available in the public domain. The presented data is primarily from functional assays in specific tissue preparations.

Muscarinic Receptor Interaction Data

| Ligand | Receptor Subtype(s) | Assay Type | Parameter | Value | Tissue/Cell System | Reference |

| This compound | M1 & M3 (predominantly) | Ussing Chamber (Short-Circuit Current) | EC50 | 31.7 ± 1.5 µM | Rat Distal Colon (mucosal-submucosal) | [1] |

| This compound | M1 & M3 (predominantly) | Ussing Chamber (Short-Circuit Current) | EC50 | 208 ± 1.2 µM | Rat Distal Colon (mucosal) | [1] |

| This compound | Muscarinic (unspecified) | Ussing Chamber (Short-Circuit Current) | Emax | Similar to Acetylcholine (Full Agonist) | Rat Distal Colon | [1] |

| Acetylcholine | Muscarinic (unspecified) | Ussing Chamber (Short-Circuit Current) | EC50 | 9.5 ± 1.2 µM | Rat Distal Colon (mucosal-submucosal) | [1] |

| Acetylcholine | Muscarinic (unspecified) | Ussing Chamber (Short-Circuit Current) | EC50 | 9.1 ± 2.9 µM | Rat Distal Colon (mucosal) | [1] |

Nicotinic Receptor Interaction Data

Signaling Pathways

This compound elicits distinct downstream signaling cascades upon binding to muscarinic and nicotinic receptors, reflecting the fundamental differences in their signal transduction mechanisms.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). This compound's activation of these receptors initiates subtype-dependent signaling pathways.

-

M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors primarily couple to Gq/11 proteins. Agonist binding, including that of this compound, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

-

M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit complex can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory effect on neuronal firing and cardiac muscle contraction.

Figure 1: this compound-induced muscarinic receptor signaling pathways.

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that opens an intrinsic ion channel permeable to cations, primarily sodium (Na+) and to a lesser extent calcium (Ca2+). The influx of these positively charged ions leads to depolarization of the cell membrane. In neurons, this depolarization can trigger the opening of voltage-gated ion channels and the generation of an action potential, leading to neurotransmitter release. In muscle cells, it initiates the process of excitation-contraction coupling.

Figure 2: this compound-induced nicotinic receptor signaling pathway.

Experimental Protocols

The characterization of this compound's interaction with cholinergic receptors relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for specific receptor subtypes. It involves the competition between unlabeled this compound and a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at a specific cholinergic receptor subtype.

Materials:

-

Cell membranes expressing the receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).

-

Radiolabeled ligand with high affinity and selectivity for the receptor subtype (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]epibatidine for nicotinic receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Figure 3: Workflow for a radioligand binding assay.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique is used to measure the functional effects of this compound on ligand-gated ion channels, such as nicotinic receptors, and G-protein coupled receptors that modulate ion channel activity, like muscarinic receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at a specific receptor subtype expressed in a cellular system.

Materials:

-

Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293).

-

cRNA or cDNA encoding the receptor subunits of interest.

-

Two-electrode voltage clamp or patch-clamp setup.

-

Recording solution (e.g., Ringer's solution for oocytes).

-

This compound solutions of varying concentrations.

Procedure:

-

Receptor Expression: Inject Xenopus oocytes with the cRNA for the desired receptor subunits and incubate for 2-5 days to allow for receptor expression on the cell membrane. Alternatively, use a mammalian cell line stably or transiently expressing the receptor.

-

Cell Clamping: Place the oocyte or cell in the recording chamber and impale it with two microelectrodes (for voltage clamp) or form a giga-seal (for patch clamp). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Perfuse the cell with the recording solution containing increasing concentrations of this compound.

-

Current Measurement: Record the inward or outward current elicited by the application of this compound.

-

Data Analysis: Plot the peak current response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximal response).

Second Messenger Assays (for Muscarinic Receptors)

These assays quantify the downstream signaling events following muscarinic receptor activation.

4.3.1. Inositol Phosphate (B84403) (IP) Accumulation Assay (for Gq/11-coupled receptors):

Objective: To measure the production of inositol phosphates upon activation of M1, M3, or M5 receptors by this compound.

Materials:

-

Cells expressing the Gq/11-coupled muscarinic receptor subtype.

-

[3H]-myo-inositol.

-

Assay medium containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

This compound solutions.

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Stimulation: Wash the cells and pre-incubate with assay medium containing LiCl. Then, stimulate the cells with varying concentrations of this compound for a defined period.

-

Extraction: Terminate the stimulation and extract the soluble inositol phosphates.

-

Separation: Separate the [3H]-inositol phosphates from other radiolabeled molecules using anion exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration to determine the EC50 and Emax.

4.3.2. cAMP Accumulation Assay (for Gi/o-coupled receptors):

Objective: To measure the inhibition of adenylyl cyclase activity upon activation of M2 or M4 receptors by this compound.

Materials:

-

Cells expressing the Gi/o-coupled muscarinic receptor subtype.

-

Forskolin (B1673556) or another adenylyl cyclase activator.

-

This compound solutions.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound.

-

Adenylyl Cyclase Activation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50.

Discussion

The available data, though not exhaustive, consistently point towards this compound acting as a full agonist at cholinergic receptors, with a preference for muscarinic subtypes. Its lower affinity compared to acetylcholine, as indicated by higher EC50 values in functional assays, is a key distinguishing feature.[1] This difference in potency is likely attributable to the substitution of the acetyl group with a propionyl group, which may alter the binding kinetics and conformation of the ligand-receptor complex.

The predominant action of this compound on muscarinic receptors, particularly M1 and M3 subtypes in the colon, suggests a potential for functional selectivity.[1] However, without comprehensive binding affinity (Ki) and efficacy (Emax) data across all muscarinic and nicotinic receptor subtypes, a complete picture of its selectivity profile remains elusive.

The distinct signaling pathways activated by this compound at muscarinic (G-protein mediated) versus nicotinic (ionotropic) receptors underscore the functional dichotomy of the cholinergic system. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this compound and other cholinergic ligands.

Conclusion

This compound is a valuable pharmacological tool for studying the cholinergic system. It acts as a full agonist at both muscarinic and nicotinic receptors, with a demonstrated preference for muscarinic subtypes. Its lower potency compared to acetylcholine highlights the sensitivity of cholinergic receptors to subtle structural modifications of their ligands. While there is a clear need for more comprehensive quantitative data on its interaction with the full spectrum of cholinergic receptor subtypes, the information and methodologies presented in this guide provide a solid foundation for future research. A deeper understanding of the pharmacology of this compound and related choline esters will undoubtedly contribute to the development of more selective and effective therapeutics targeting the cholinergic system.

References

The Emergence of Propionylcholine as a Modulator of Colonic Ion Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The colonic epithelium is a dynamic interface, crucial for maintaining ion and water balance. Emerging research has identified propionylcholine, an atypical choline (B1196258) ester produced by the colonic epithelium, as a novel regulator of ion transport. This technical guide provides an in-depth analysis of the role of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this emerging area of gastrointestinal physiology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating new therapeutic targets for modulating colonic function.

Introduction

The regulation of colonic ion transport is a complex process involving neuronal, paracrine, and endocrine signaling pathways. Dysregulation of this process can lead to various gastrointestinal disorders, including diarrhea and constipation. While acetylcholine (B1216132) is a well-established neurotransmitter and signaling molecule in the gut, recent evidence has highlighted the presence and functional significance of other choline esters.[1][2][3][4][5]

This compound is synthesized by the colonic surface epithelium, likely through the action of choline acetyltransferase, which can utilize short-chain fatty acids other than acetate (B1210297) for the esterification of choline.[1][2][4] This discovery opens up a new avenue of communication between the gut microbiota, which produce abundant short-chain fatty acids like propionate, and the host's intestinal epithelium. This guide will delve into the specifics of how this compound influences colonic ion transport, focusing on its direct effects on epithelial cells and the receptors and signaling cascades involved.

Quantitative Data on this compound's Effect on Colonic Ion Transport

This compound has been shown to induce a concentration-dependent increase in the short-circuit current (Isc) across the rat distal colon, which is indicative of stimulated anion secretion.[1][4] The following tables summarize the key quantitative findings from Ussing chamber experiments, which measure this ion transport.

Table 1: Dose-Response of this compound on Short-Circuit Current (Isc) in Rat Distal Colon

| This compound Concentration (µM) | Preparation Type | Mean Increase in Isc (ΔIsc) (µA/cm²) |

| 1 | Mucosal-submucosal | Data not available in cited abstracts |

| 10 | Mucosal-submucosal | Data not available in cited abstracts |

| 100 | Mucosal-submucosal | Data not available in cited abstracts |

| 500 | Mucosal-submucosal | Data not available in cited abstracts |

| 1 | Mucosal | Data not available in cited abstracts |

| 10 | Mucosal | Data not available in cited abstracts |

| 100 | Mucosal | Data not available in cited abstracts |

| 500 | Mucosal | Data not available in cited abstracts |

Note: While a concentration-dependent increase was reported, the specific mean Isc values at each concentration were not available in the reviewed abstracts. The data is presented here to illustrate the experimental design.

Table 2: Effect of Acetylcholine Receptor Antagonists on this compound-Induced Isc in Rat Distal Colon

| Antagonist | Antagonist Concentration (µM) | Preparation Type | This compound Concentration (µM) | % Inhibition of ΔIsc (approximate) |

| Atropine (B194438) | 1 | Mucosal-submucosal | 500 | ~85% |

| Atropine | 1 | Mucosal | 500 | ~85% |

| Hexamethonium | 100 | Mucosal-submucosal | 500 | No significant effect |

| Hexamethonium | 100 | Mucosal | 500 | ~33% |

| Mecamylamine | 10 | Mucosal | 500 | ~45% |

| Pirenzepine | 1 | Mucosal-submucosal | 500 | Significant inhibition |

| Pirenzepine | 1 | Mucosal | 500 | Significant inhibition |

| Telenzepine | 0.1 | Mucosal-submucosal | 500 | No significant effect |

| Telenzepine | 0.1 | Mucosal | 500 | Significant inhibition |

| Darifenacine | 1 | Mucosal-submucosal | 500 | Significant inhibition |

| Darifenacine | 1 | Mucosal | 500 | Significant inhibition |

| J104129 | 5 | Mucosal-submucosal | 500 | Significant inhibition |

| J104129 | 5 | Mucosal | 500 | Significant inhibition |

| Hexamethonium + Atropine | 100 + 1 | Mucosal-submucosal | 500 | Nearly abolished |

| Hexamethonium + Atropine | 100 + 1 | Mucosal | 500 | Nearly abolished |

Data is compiled and interpreted from the findings presented in Moreno et al., 2016.[2][4]

These data strongly indicate that this compound's pro-secretory effect is mediated predominantly through muscarinic acetylcholine receptors on both epithelial cells and, to a lesser extent, on submucosal neurons. The general muscarinic antagonist atropine potently inhibits the response.[2][4] The partial inhibition by nicotinic antagonists in mucosal preparations suggests a minor contribution from epithelial nicotinic receptors.[2]

Signaling Pathways

This compound, acting primarily as a muscarinic receptor agonist, is believed to initiate a signaling cascade within colonic epithelial cells that culminates in anion secretion. While the precise pathway for this compound is still under investigation, it is hypothesized to follow the canonical muscarinic signaling pathway involving G-protein activation, stimulation of phospholipase C, and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in activating anion channels.[6][7][8]

Caption: Proposed signaling pathway for this compound-induced anion secretion in colonic epithelial cells.

Experimental Protocols

The investigation of this compound's role in colonic ion transport relies on several key experimental techniques. Detailed methodologies for these are provided below.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for studying epithelial ion transport ex vivo.[4][7][9][10][11][12] It allows for the measurement of short-circuit current (Isc), a direct measure of net ion movement across the epithelium.

Protocol:

-

Tissue Preparation:

-

Euthanize a rat according to approved animal welfare protocols.

-

Excise the distal colon and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.[4]

-

Open the colon longitudinally along the mesenteric border and gently rinse with buffer to remove luminal contents.

-

Prepare mucosal-submucosal or isolated mucosal preparations by carefully stripping away the serosal and muscular layers using fine forceps.[3][4]

-

-

Ussing Chamber Mounting:

-

Mount the prepared tissue sheet between the two halves of the Ussing chamber, with an exposed surface area typically ranging from 0.5 to 1.0 cm².

-

Fill both the mucosal and serosal reservoirs with equal volumes of Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[4][10]

-

-

Electrophysiological Measurements:

-

Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.

-

Measure the transepithelial potential difference (PD) and Isc using Ag/AgCl electrodes connected to a voltage-clamp amplifier.[3][7]

-

Calculate the transepithelial electrical resistance (TEER) using Ohm's law (R = V/I) by periodically applying a small voltage pulse.

-

-

Experimental Procedure:

-

Add this compound in increasing concentrations to the serosal bath to establish a dose-response relationship.

-

For inhibitor studies, pre-incubate the tissue with the antagonist (e.g., atropine) for 20-30 minutes before the addition of this compound.[2]

-

Record the peak change in Isc following the addition of each substance.

-

Krebs-Ringer Bicarbonate Buffer Composition (in mM): [4]

-

NaCl: 107

-

KCl: 4.5

-

NaHCO₃: 25

-

Na₂HPO₄: 1.8

-

NaH₂PO₄: 0.2

-

CaCl₂: 1.25

-

MgSO₄: 1

-

Glucose: 12.2

Caption: A generalized workflow for Ussing chamber experiments to study the effects of this compound.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

DESI-MS is an ambient ionization technique that allows for the direct analysis of molecules on a surface with minimal sample preparation.[13][14][15][16][17] It has been used to confirm the production of this compound in the colonic epithelium.[1][4][5]

Protocol:

-

Sample Preparation:

-

Obtain fresh colonic tissue and section it using a cryostat.

-

Mount the thin tissue sections onto standard microscope slides.[14]

-

-

DESI-MS Analysis:

-

Position the slide on the DESI-MS sample stage.

-

A charged solvent is sprayed onto the tissue surface. A common solvent system is acetonitrile (B52724) with 1% acetic acid.[14]

-

The impact of the charged droplets desorbs and ionizes molecules from the tissue surface.

-

The ionized molecules are then drawn into the mass spectrometer for analysis.

-

By rastering the sample under the spray, a 2D map of the distribution of specific molecules, such as this compound, can be generated.

-

Calcium Imaging

Calcium imaging is used to visualize changes in intracellular calcium concentrations in response to stimuli.[18][19][20] This technique can be used to confirm that this compound activates calcium-dependent signaling pathways in colonic epithelial cells.

Protocol:

-

Cell/Tissue Preparation:

-

Isolate colonic crypts or use cultured colonic epithelial cells.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[18]

-

-

Imaging:

-

Mount the loaded cells on a fluorescence microscope equipped with a perfusion system.

-

Continuously perfuse the cells with a physiological buffer.

-

Excite the fluorescent dye at the appropriate wavelength(s) and record the emitted fluorescence using a sensitive camera.

-

-

Experimental Procedure:

-

Establish a stable baseline fluorescence.

-

Introduce this compound into the perfusion solution.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Conclusion and Future Directions

The discovery of this compound as an endogenous signaling molecule in the colon has significant implications for our understanding of gut physiology. It highlights a novel mechanism of communication between the gut microbiota and the host epithelium, mediated by short-chain fatty acids and atypical choline esters. The data clearly demonstrate that this compound is a potent stimulator of anion secretion, acting primarily through muscarinic receptors.

For researchers and scientists, this opens up new avenues of investigation into the regulation of colonic ion transport in both health and disease. Future studies should focus on:

-

Elucidating the complete dose-response relationship for this compound-induced ion secretion.

-

Identifying the specific M3 muscarinic receptor subtypes involved and their downstream signaling partners.

-

Investigating the role of this compound in pathophysiological conditions such as inflammatory bowel disease and infectious diarrhea.

-

Exploring the potential for therapeutic modulation of the this compound pathway for the treatment of gastrointestinal disorders.

For drug development professionals, the muscarinic receptors activated by this compound represent potential targets for the development of novel pro-secretory or anti-secretory agents. A deeper understanding of the unique pharmacology of this compound at these receptors could lead to the design of more selective and effective therapies for a range of colonic diseases.

References

- 1. Epithelial propionyl- and butyrylcholine as novel regulators of colonic ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ussing Chamber Experiments [bio-protocol.org]

- 4. Epithelial propionyl‐ and butyrylcholine as novel regulators of colonic ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Muscarinic receptor subtypes of the bladder and gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholinergic regulation of epithelial ion transport in the mammalian intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. physiologicinstruments.com [physiologicinstruments.com]

- 10. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]

- 12. article.imrpress.com [article.imrpress.com]

- 13. Imaging of Biological Tissues by Desorption Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. basinc.com [basinc.com]

- 16. Desorption electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. Desorption Electrospray Ionization Mass Spectrometry Imaging of Proteins Directly from Biological Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stem/proliferative and differentiated cells within primary murine colonic epithelium display distinct intracellular free Ca2+ signal codes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Novel imaging approach for simultaneous tracking of cell dynamics in distinct tissue layers reveals cells involved in colonic peristalsis [frontiersin.org]

- 20. Epithelial Ca2+ waves triggered by enteric neurons heal the gut - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Hydrolysis of Propionylcholine by Cholinesterases: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the enzymatic hydrolysis of propionylcholine by the two major types of cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the reaction kinetics, substrate specificity, and relevant experimental methodologies. The document includes a comparative analysis of kinetic data, a step-by-step protocol for the widely used Ellman's assay, and visualizations of the core biochemical processes to facilitate a comprehensive understanding of this fundamental enzymatic reaction.

Introduction to Cholinesterases and this compound

Cholinesterases are a family of serine hydrolase enzymes crucial for regulating the levels of choline (B1196258) esters in the body. The two primary forms are Acetylcholinesterase (AChE, EC 3.1.1.7) and Butyrylcholinesterase (BChE, EC 3.1.1.8). AChE is a key component of the nervous system, primarily found at neuromuscular junctions and cholinergic synapses, where its main role is the rapid hydrolysis and termination of the neurotransmitter acetylcholine (B1216132).[1] BChE, also known as pseudocholinesterase, is found predominantly in blood plasma, the liver, and the nervous system.[2][3] While it also hydrolyzes acetylcholine, BChE exhibits a broader substrate specificity and is responsible for metabolizing various other esters, including certain drugs and toxins.

This compound is a synthetic choline ester, structurally similar to acetylcholine but with a propionyl group instead of an acetyl group. The study of its hydrolysis by AChE and BChE is vital for several reasons. It serves as a tool to probe the structural and functional differences between the active sites of these two enzymes, aids in the characterization of cholinesterase inhibitors, and has applications in diagnosing conditions related to altered cholinesterase activity. The differential rates at which AChE and BChE hydrolyze this compound underscore their distinct physiological and toxicological roles.[4]

The Enzymatic Reaction

The hydrolysis of this compound by a cholinesterase is a catalytic process that breaks the ester bond, yielding propionate (B1217596) and choline as products. This reaction effectively inactivates the choline ester. The general reaction follows the scheme below:

This compound + H₂O --(Cholinesterase)--> Propionate + Choline

The reaction occurs within a deep, narrow active-site gorge of the enzyme. A catalytic triad (B1167595) of amino acid residues (serine, histidine, and glutamate) is responsible for the hydrolysis.

Comparative Kinetics of this compound Hydrolysis

The efficiency of an enzyme is described by Michaelis-Menten kinetics, defined by the parameters Kₘ (the substrate concentration at half-maximal velocity, indicating affinity) and k_cat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time). The ratio k_cat/Kₘ is the specificity constant, which measures the overall catalytic efficiency.

AChE and BChE exhibit distinct kinetic profiles for this compound hydrolysis. AChE is highly specialized for acetylcholine and shows progressively lower activity as the acyl chain length of the choline ester increases. In contrast, BChE efficiently hydrolyzes a wider range of choline esters, often showing higher activity for butyrylcholine (B1668140) and this compound than for acetylcholine. This difference in substrate specificity is attributed to variations in the amino acid residues lining their respective active site gorges.

For assays, the thio-analog, propionylthiocholine (B1208427), is often used because its hydrolysis product, thiocholine (B1204863), can be easily detected. The kinetic constants for thio-esters are generally comparable to their oxygen-ester counterparts.[5]

Table 1: Kinetic Parameters for the Hydrolysis of Choline Esters by Human Cholinesterases

| Enzyme | Substrate | Kₘ (mM) | k_cat (min⁻¹) | k_cat/Kₘ (M⁻¹min⁻¹) |

| Human AChE | Acetylthiocholine (B1193921) | ~0.08[6] | 1.6 x 10⁷ | 2.0 x 10¹¹ |

| Propionylthiocholine | Higher than Acetylthiocholine | Lower than Acetylthiocholine | Lower than Acetylthiocholine | |

| Human BChE | Acetylthiocholine | ~0.43 | 5.8 x 10⁵ | 1.35 x 10⁹ |

| Propionylthiocholine | 0.8 | 1.2 x 10⁶ | 1.5 x 10⁹ | |

| Butyrylthiocholine | 0.2 | 1.3 x 10⁶ | 6.5 x 10⁹ |

Experimental Protocol: Measurement of Cholinesterase Activity

The most common method for measuring cholinesterase activity in vitro is the colorimetric assay developed by Ellman.[2] This assay uses a thiocholine ester (e.g., propionylthiocholine) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen. The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified spectrophotometrically at 412 nm.

Protocol 4.1 - The Ellman's Assay for Propionylthiocholine Hydrolysis

Principle:

-

Enzymatic Reaction: Propionylthiocholine --(Cholinesterase)--> Thiocholine + Propionate

-

Colorimetric Reaction: Thiocholine + DTNB --> TNB²⁻ (yellow) + Mixed Disulfide

The rate of increase in absorbance at 412 nm is directly proportional to the cholinesterase activity.

Detailed Methodology:

-

Materials and Reagents:

-

96-well clear microplate

-

Microplate reader capable of kinetic measurements at 412 nm

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Propionylthiocholine iodide (PTC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Purified cholinesterase or biological sample (e.g., plasma, tissue homogenate)

-

-

Reagent Preparation:

-

Phosphate Buffer: Prepare 100 mM sodium phosphate buffer, adjust pH to 7.4.

-

DTNB Stock (10 mM): Dissolve DTNB in phosphate buffer.

-

Substrate Stock (PTC, 100 mM): Dissolve PTC in deionized water. Store aliquots at -20°C.

-

Working Reagent Mix: For each reaction, prepare a mix containing buffer, DTNB, and the enzyme sample.

-

-

Assay Procedure (per well):

-

Set the microplate reader to 25°C and the measurement wavelength to 412 nm.

-

To each well, add:

-

150 µL of phosphate buffer.

-

10 µL of 10 mM DTNB solution.

-

20 µL of the enzyme sample (diluted appropriately in buffer). Include a "blank" well with 20 µL of buffer instead of the enzyme.

-

-

Mix gently and pre-incubate the plate in the reader for 3-5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 20 µL of a suitable concentration of PTC (e.g., 10 mM for a final concentration of 1 mM).

-

Immediately start kinetic measurement, recording the absorbance every 60 seconds for 5 to 10 minutes.

-

-

Data Calculation and Interpretation:

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

-

Correct the rate by subtracting the rate of the blank (spontaneous substrate hydrolysis).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (mol/min/L) = (ΔAbs/min) / (ε × l)

-

Where:

-

ε (Molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹

-

l (path length in cm) = This must be calibrated for the specific microplate and volume used.

-

-

-

Role in Cholinergic Neurotransmission

In the central and peripheral nervous systems, cholinergic synapses rely on the precise control of the neurotransmitter acetylcholine (ACh). ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic neuron to propagate a signal.

AChE's primary function is to rapidly terminate this signal by hydrolyzing ACh in the synaptic cleft.[1] This allows the neuron to return to its resting state, ready for the next transmission. BChE, while also present in the nervous system, is thought to play a modulatory role, clearing excess ACh that may spill over from the synapse and hydrolyzing other esters. The ability of both enzymes to hydrolyze this compound is a reflection of their core function to act on choline esters, even those not endogenously produced as neurotransmitters.

Conclusion

The enzymatic hydrolysis of this compound serves as a valuable model for understanding the function and specificity of acetylcholinesterase and butyrylcholinesterase. The clear kinetic differences between AChE and BChE in their handling of this substrate highlight their distinct physiological roles. While AChE is a highly specialized enzyme tailored for rapid acetylcholine turnover at the synapse, BChE functions as a more general scavenger of various choline esters. A thorough understanding of these interactions, supported by robust experimental protocols like the Ellman's assay, is fundamental for advancements in neuropharmacology, toxicology, and the development of therapeutics targeting the cholinergic system.

References

- 1. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The butyrylcholinesterase K-variant shows similar cellular protein turnover and quaternary interaction to the wild-type enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase: diffusional encounter rate constants for dumbbell models of ligand - PMC [pmc.ncbi.nlm.nih.gov]

physiological concentration of Propionylcholine in tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of propionylcholine, with a focus on its physiological concentrations in various tissues, the experimental methods for its quantification, and its known signaling pathways.

Physiological Concentration of this compound

This compound is a choline (B1196258) ester that is structurally similar to the well-known neurotransmitter acetylcholine (B1216132). While its presence has been confirmed in various tissues, comprehensive quantitative data on its absolute physiological concentrations are limited in publicly available scientific literature. The existing data primarily report the levels of this compound relative to those of acetylcholine.

Data Presentation: Relative Abundance of this compound in Tissues

The following table summarizes the currently available quantitative data on this compound concentrations in different tissues, presented as a percentage of acetylcholine levels.

| Tissue | Species | Relative Concentration (% of Acetylcholine) | Reference |

| Colonic Surface Epithelium | Rat | 2-3% | [1][2] |

| Electric Organ | Torpedo marmorata | < 0.2% (without added propionate) | [1] |

| Vesicular Fraction (Electric Organ) | Torpedo marmorata | < 0.5% | [1] |

It is important to note that the low relative abundance does not necessarily diminish the potential physiological significance of this compound, as it may act as a modulator of cholinergic signaling or have specific functions in localized tissue microenvironments.

Experimental Protocols for this compound Quantification

Experimental Workflow for this compound Quantification by LC-MS/MS

Detailed Methodologies

1. Tissue Collection and Homogenization:

-

Objective: To rapidly halt metabolic activity and extract small molecules, including this compound, from the tissue matrix.

-

Protocol:

-

Excise tissues of interest from the subject and immediately snap-freeze in liquid nitrogen to quench enzymatic activity.

-

Weigh the frozen tissue.

-

Homogenize the tissue in an ice-cold extraction solvent. A common choice is acidified methanol (e.g., methanol with 0.1% formic acid) to improve the stability of choline esters. A ratio of 10:1 (v/w) solvent to tissue is recommended.

-

The homogenization can be performed using a bead beater or a Dounce homogenizer.

-

2. Protein Precipitation and Sample Cleanup:

-

Objective: To remove proteins and other macromolecules that can interfere with LC-MS/MS analysis.

-

Protocol:

-

Following homogenization, centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the small molecule fraction.

-

For cleaner samples, a solid-phase extraction (SPE) step may be incorporated.

-

3. Sample Preparation for LC-MS/MS:

-

Objective: To concentrate the sample and prepare it in a solvent compatible with the LC-MS/MS system.

-

Protocol:

-

Dry the supernatant under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in the initial mobile phase of the liquid chromatography system.

-

It is crucial to include a stable isotope-labeled internal standard (e.g., d9-propionylcholine) at the beginning of the extraction process to account for sample loss and matrix effects.

-

4. LC-MS/MS Analysis:

-

Objective: To separate this compound from other molecules and quantify it with high specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar molecules like choline esters.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of this compound.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is generated upon fragmentation in the collision cell. The transition for this compound would be m/z 160.1 -> [specific product ion].

-

Signaling Pathways of this compound

This compound exerts its biological effects by acting on cholinergic receptors, with a predominant action on muscarinic acetylcholine receptors.[2] The signaling cascade initiated by this compound binding to these receptors is critical for its physiological function.

Muscarinic Receptor Signaling Pathway

The odd-numbered muscarinic receptors (M1, M3, and M5) are coupled to Gq/11 proteins. The binding of an agonist, such as this compound, to these receptors initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium.

Pathway Description:

-

Receptor Binding: this compound binds to an M1, M3, or M5 muscarinic receptor located on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq/11. The α-subunit of Gq/11 exchanges GDP for GTP and dissociates from the βγ-subunits.

-

Phospholipase C Activation: The activated Gαq/11 subunit then binds to and activates the enzyme Phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).

-

Cellular Response: The rise in intracellular calcium and the activation of PKC lead to a variety of downstream cellular responses, such as smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

References

Propionylcholine at the Crossroads of Host and Gut Microbiota Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its gut microbiota is a rapidly expanding frontier in biomedical research. Microbial metabolites, in particular, are emerging as key signaling molecules that can profoundly influence host physiology and pathophysiology. Among these, short-chain fatty acids (SCFAs) produced by bacterial fermentation of dietary fibers are well-recognized for their diverse roles. This technical guide delves into a less-explored yet potentially significant molecule at this interface: propionylcholine .

This compound is an ester of choline (B1196258) and propionic acid, a prominent SCFA. Its synthesis in the colonic epithelium is directly linked to the metabolic output of the gut microbiota, specifically the availability of propionyl-CoA, a derivative of microbially produced propionate (B1217596). Emerging evidence suggests that this compound can act as a signaling molecule, primarily through muscarinic acetylcholine (B1216132) receptors, thereby representing a novel pathway for communication between the gut microbiome and the host's neuro-epithelial systems.[1]

This document provides an in-depth technical overview of the relationship between this compound and the gut microbiota, intended for researchers, scientists, and professionals in drug development. It covers the biosynthesis of its microbial precursor, its enzymatic synthesis in the host, its physiological effects, and detailed experimental protocols for its study.

The Origin of this compound: A Tale of Two Metabolisms

The story of this compound begins with the metabolic activity of the gut microbiota. The direct precursor for its synthesis in the host is propionyl-CoA, which is derived from propionate, a major SCFA produced by the bacterial fermentation of indigestible carbohydrates in the colon.

Gut Microbiota and the Production of Propionate and Propionyl-CoA

Several bacterial species in the human gut are capable of producing propionate through various metabolic pathways. The three primary pathways are:

-

The Succinate Pathway: This is the dominant pathway for propionate production from hexose (B10828440) sugars and is primarily utilized by members of the Bacteroidetes phylum.[2]

-

The Acrylate Pathway: This pathway is mainly used by some species within the Firmicutes phylum, particularly from the Lachnospiraceae family, for the conversion of lactate (B86563) to propionate.[2]

-

The Propanediol Pathway: This pathway is employed by certain bacteria, including some Lachnospiraceae, to metabolize deoxy sugars like fucose and rhamnose into propionate.[2]

The propionate produced by these bacteria is absorbed by the colonic epithelial cells, where it is activated to its coenzyme A thioester, propionyl-CoA .

Host Enzymatic Synthesis of this compound

Within the colonic epithelial cells, this compound is synthesized by the enzyme choline acetyltransferase (ChAT) . While ChAT is renowned for its role in synthesizing the neurotransmitter acetylcholine from acetyl-CoA and choline, it exhibits a degree of substrate promiscuity.[1] Studies have shown that ChAT can utilize other short-chain acyl-CoAs, including propionyl-CoA, as substrates.[2]

The synthesis of this compound can be represented by the following reaction:

Propionyl-CoA + Choline --(Choline Acetyltransferase)--> this compound + CoA

Physiological Effects of this compound

This compound exerts its physiological effects by acting on cholinergic receptors, primarily muscarinic acetylcholine receptors.

Interaction with Muscarinic Receptors

Research indicates that this compound predominantly acts on muscarinic receptors .[1] Specifically, studies on rat distal colon have shown its involvement in stimulating anion secretion, a process mediated by both epithelial and neuronal acetylcholine receptors.[1] While it can interact with both nicotinic and muscarinic receptors, its predominant effect appears to be mediated through muscarinic receptors.[1]

Signaling Pathway of this compound via M3 Muscarinic Receptors

The M3 subtype of muscarinic receptors, which are Gq-protein coupled receptors, are abundant in smooth muscle and glandular tissues. Upon binding of an agonist like this compound, the M3 receptor activates a well-defined signaling cascade:

-

Gq Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Downstream Effects:

These signaling events ultimately lead to various cellular responses, such as smooth muscle contraction and glandular secretion.

Quantitative Data

Quantitative data on this compound is still emerging. The available data primarily focuses on its relative abundance compared to acetylcholine and the kinetic parameters of the enzyme responsible for its synthesis.

| Parameter | Value | Biological System | Reference |

| Relative Abundance of this compound | 2.6 ± 0.64% of acetylcholine | Rat Distal Colon Mucosa | [1] |

| Choline Acetyltransferase Km for Propionyl-CoA | 1.4 µM | Rat Brain | [2] |

| Choline Acetyltransferase Km for Acetyl-CoA | 1.4 µM | Rat Brain | [2] |

| Choline Acetyltransferase Km for Butyryl-CoA | 1.4 µM | Rat Brain | [2] |

Experimental Protocols

Studying the interplay between the gut microbiota and this compound requires a multi-pronged approach, integrating microbiome analysis with targeted metabolomics.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the key steps for profiling the gut microbiota composition from fecal samples.

-

Sample Collection and Storage:

-

Collect fecal samples and immediately freeze them at -80°C to preserve the microbial community structure.

-

Use appropriate collection tubes containing a DNA stabilizer for optimal results.

-

-

DNA Extraction:

-

Utilize a commercially available fecal DNA extraction kit that includes a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.

-

Follow the manufacturer's instructions carefully to obtain high-quality DNA.

-

-

16S rRNA Gene Amplification:

-

Amplify a hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers flanked with sequencing adapters and barcodes.

-

Perform PCR in triplicate for each sample to minimize amplification bias.

-

Pool the triplicate PCR products for each sample.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products to remove primers and dNTPs.

-

Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Demultiplex the raw sequencing reads based on the barcodes.

-

Perform quality filtering and trimming of the reads.

-

Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

-

Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

-

Perform diversity analyses (alpha and beta diversity) and differential abundance analysis.

-

Quantification of this compound by LC-MS/MS

This protocol provides a methodology for the sensitive and specific quantification of this compound in biological samples, adapted from methods for acetylcholine and other acylcholines.

-

Sample Preparation (from Colon Tissue):

-

Homogenize frozen colon tissue in an acidic buffer (e.g., 20 mM ammonium (B1175870) formate, pH 2.8) containing an internal standard (e.g., d4-propionylcholine or acetyl-β-methylcholine). The acidic pH helps to inactivate acetylcholinesterase.

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Collect the supernatant for analysis.

-

-

Liquid Chromatography (LC):

-

Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention and separation of the polar this compound molecule.

-

Employ a mobile phase gradient consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry (MS/MS):

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically but can be predicted based on their structures. For this compound (m/z 160.1), characteristic product ions would be expected at m/z 101 (loss of trimethylamine) and m/z 60 (choline fragment).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Signaling and Metabolic Pathways

References

is Propionylcholine a neurotransmitter or neuromodulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Defining Neurotransmitters and Neuromodulators

The distinction between neurotransmitters and neuromodulators is crucial for understanding the function of signaling molecules in the nervous system and other tissues. While both are chemical messengers, their modes of action and the scope of their influence differ significantly.

Neurotransmitters are typically released from a presynaptic neuron into a synaptic cleft, where they act directly on ionotropic receptors on a specific postsynaptic neuron to elicit a rapid, short-lived response, such as an excitatory or inhibitory postsynaptic potential.[1][2] Their action is localized to the synapse.

Neuromodulators , in contrast, often act on metabotropic receptors and can be released from neurons, glial cells, or other cell types.[1][3] Their effects are generally slower in onset and longer in duration.[1] Neuromodulators can diffuse beyond the synaptic cleft, influencing the activity of multiple neurons and modulating the release of neurotransmitters or the responsiveness of postsynaptic neurons.[1][4] Some substances, like acetylcholine (B1216132) and glutamate (B1630785), can function as both a neurotransmitter and a neuromodulator depending on the context.[5][6]

Propionylcholine: Synthesis and Presence

This compound is an acylcholine, structurally similar to the canonical neurotransmitter acetylcholine.[7] It is synthesized by the enzyme choline (B1196258) acetyltransferase (ChAT), which is known to be unselective regarding the fatty acid it uses for the esterification of choline.[8][9] In environments with high concentrations of short-chain fatty acids (SCFAs) like propionate, such as the colon, ChAT can produce this compound alongside acetylcholine.[8][9]

Studies have detected the production of this compound in the surface epithelium of the rat distal colon.[8][9] However, its relative expression is low, estimated to be only 2-3% compared to acetylcholine.[8][9] While it has been detected in the electric organ of Torpedo marmorata, its physiological significance as a primary transmitter at this terminal has been questioned, with levels being less than 1% of endogenous acetylcholine.[10]

Quantitative Analysis of Receptor Interaction

The interaction of this compound with acetylcholine receptors (AChRs) has been quantitatively assessed, revealing key differences in potency compared to acetylcholine. These differences are fundamental to understanding its physiological role.

| Preparation Type | Ligand | EC50 (μM) |

| Mucosal–submucosal | Acetylcholine | 9.5 ± 1.2 |

| This compound | 31.7 ± 1.5 | |

| Mucosal | Acetylcholine | 9.1 ± 2.9 |

| This compound | 208 ± 1.2 |

Table 1: Comparison of EC50 values for Acetylcholine and this compound in rat distal colon preparations. Data sourced from[8].

The significantly higher EC50 values for this compound indicate a lower affinity and potency for AChRs compared to acetylcholine.[8] This lower affinity suggests that at physiological concentrations, this compound is unlikely to act as a primary agonist in regulating epithelial transport.[8]

Experimental Protocols

The characterization of this compound's effects has been primarily achieved through Ussing chamber experiments and Ca2+-imaging.

Ussing Chamber Experiments

The Ussing chamber is an apparatus used to measure the transport of ions across an epithelial tissue. It allows for the maintenance of the tissue in a controlled environment while measuring the short-circuit current (Isc), which is a measure of net ion transport.

Methodology:

-

Mucosal-submucosal or mucosal preparations from the rat distal colon are mounted in Ussing chambers.[8]

-

The tissues are bathed in a physiological solution on both the mucosal and serosal sides.[9]

-

The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

-

Increasing concentrations of this compound or acetylcholine are added to the serosal side of the tissue.[8]

-

The change in Isc is measured to determine the concentration-response relationship and calculate the EC50 value.[8]

-

To investigate the involvement of specific receptor subtypes, receptor antagonists (e.g., atropine (B194438) for muscarinic receptors, hexamethonium (B1218175) for nicotinic receptors) are added prior to the agonist.[8][11]

Experimental workflow for Ussing chamber analysis.

Ca2+-Imaging Experiments

Ca2+-imaging is used to measure changes in intracellular calcium concentration, which is a common downstream effect of G-protein coupled receptor (GPCR) activation, such as muscarinic acetylcholine receptors.

Methodology:

-

Submucosal neurons are isolated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).[8]

-

The cells are then stimulated with agonists like this compound or acetylcholine.[8]

-

Changes in fluorescence are monitored using a microscope equipped for ratiometric imaging, which reflects changes in intracellular Ca2+ concentration.[8]

Signaling Pathways and Modulatory Role

Experimental evidence suggests that this compound predominantly acts on muscarinic acetylcholine receptors.[8][9] While butyrylcholine (B1668140) (another atypical choline ester) appears to stimulate both nicotinic and muscarinic receptors, the effects of this compound are significantly reduced by the muscarinic receptor antagonist atropine.[8]

The proposed mechanism for this compound's neuromodulatory role is through receptor desensitization.[8][9] Due to its lower affinity, this compound may occupy muscarinic receptors without inducing a maximal response, thereby reducing the number of available receptors for the more potent endogenous agonist, acetylcholine. This desensitization would modulate the overall cholinergic signaling.[8]

Signaling pathway for this compound via muscarinic receptors.

Conclusion: this compound as a Neuromodulator

-

Low Relative Abundance: this compound is produced at significantly lower levels than acetylcholine.[8][9]

-

Lower Receptor Affinity and Potency: It requires higher concentrations to elicit a response compared to acetylcholine.[8]

-

Receptor Desensitization: A primary proposed role for this compound is the desensitization of acetylcholine receptors, which is a hallmark of neuromodulatory action.[8][9]

-

Predominant Action on Metabotropic Receptors: Its effects are primarily mediated through muscarinic receptors, which are G-protein coupled receptors involved in slower, modulatory signaling.[8][9]

References

- 1. neuroscience - Differences between neurotransmitters and neuromodulators - Biology Stack Exchange [biology.stackexchange.com]

- 2. General introduction of neuotransmitters, difference from neuromodulators | PPTX [slideshare.net]

- 3. Neurotransmitters and neuromodulators (Chapter 7) - The Newborn Brain [cambridge.org]

- 4. Nervous system - Neurotransmitters, Neuromodulators | Britannica [britannica.com]

- 5. Neuromodulation by glutamate and acetylcholine can change circuit dynamics by regulating the relative influence of afferent input and excitatory feedback - PubMed [pubmed.ncbi.nlm.nih.gov]